An In-depth Technical Guide to 2,2-Dichloro-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2-Dichloro-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-dichloro-1-(2-chlorophenyl)ethanol, a halogenated alcohol with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document delves into the compound's chemical and physical properties, outlines established and putative synthetic methodologies, explores its reactivity, and discusses its relevance in the field of drug discovery, supported by available safety and toxicological data of related compounds.
Compound Profile and Physicochemical Properties
2,2-Dichloro-1-(2-chlorophenyl)ethanol, identified by the CAS Number 27683-60-9, is a chiral alcohol. The presence of a stereocenter at the carbinol carbon dictates that it can exist as a racemic mixture or as individual enantiomers.[1] Its chemical structure consists of a 2-chlorophenyl group attached to a 2,2-dichloroethanol backbone.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,2-dichloro-1-(2-chlorophenyl)ethanol[2] |
| CAS Number | 27683-60-9[3] |
| Molecular Formula | C₈H₇Cl₃O[3] |
| Molecular Weight | 225.50 g/mol [1] |
| Synonyms | o-Chloro-alpha-(dichloromethyl)benzyl alcohol, (o-Chlorophenyl)dichloromethyl carbinol, Benzenemethanol, 2-chloro-alpha-(dichloromethyl)-[1] |
Physicochemical Data
A compilation of available and predicted physicochemical properties is presented below. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Physical Form | Liquid | |
| Density | 1.449 g/cm³ | [3] |
| Boiling Point | 311.9 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 142.4 °C (Predicted) | [3] |
| Refractive Index | 1.581 (Predicted) | [3] |
| pKa | 11.91 ± 0.20 (Predicted) | [3] |
| XLogP3-AA | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Note: Some of the physicochemical properties are predicted values from computational models and should be used as estimates.
Synthesis Methodologies
The synthesis of 2,2-dichloro-1-(2-chlorophenyl)ethanol can be approached through several established organic chemistry transformations. The primary strategies involve the reduction of a corresponding ketone precursor or the addition of a Grignard reagent to an appropriate aldehyde.
Reduction of 2,2-Dichloro-1-(2-chlorophenyl)ethanone
A common and effective method for the synthesis of this alcohol is the reduction of the corresponding ketone, 2,2-dichloro-1-(2-chlorophenyl)ethanone. This transformation can be achieved using various reducing agents. For laboratory-scale synthesis, sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and selective choice. For industrial-scale production, catalytic hydrogenation or the use of other reducing agents might be considered.
Caption: General workflow for the reduction of the ketone precursor.
Experimental Protocol: A Representative Reduction Procedure
Disclaimer: This is a generalized protocol based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: To a solution of 2,2-dichloro-1-(2-chlorophenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Grignard Reaction
An alternative synthetic route involves the reaction of a Grignard reagent, specifically 2-chlorophenylmagnesium bromide, with 2,2-dichloroacetaldehyde. This method constructs the carbon-carbon bond between the aromatic ring and the ethanol backbone.
Caption: Synthesis via the Grignard reaction pathway.
Spectroscopic Characterization
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a complex multiplet in the aromatic region (around 7.2-7.6 ppm) corresponding to the four protons of the 2-chlorophenyl group. The benzylic proton (CH-OH) would likely appear as a doublet coupled to the adjacent dichloromethyl proton, and the dichloromethyl proton (CHCl₂) would appear as a doublet. The hydroxyl proton will be a broad singlet, the chemical shift of which will be dependent on concentration and solvent.
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¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display eight distinct signals. The aromatic carbons will resonate in the region of 120-140 ppm. The benzylic carbon (CH-OH) and the dichloromethyl carbon (CHCl₂) will appear at higher fields. A 13C NMR spectrum for this compound is noted as being available from Wiley-VCH.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibrations will appear in the fingerprint region (below 800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of a water molecule, a dichloromethyl radical, and cleavage of the C-C bond between the benzylic carbon and the dichloromethyl group.
Chemical Reactivity and Applications in Synthesis
2,2-Dichloro-1-(2-chlorophenyl)ethanol is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: the secondary alcohol and the dichloromethyl group.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or acid chlorides, and etherification.
Role as a Pharmaceutical Intermediate
A significant application of structurally related compounds is in the synthesis of pharmaceuticals. For instance, the chiral analog, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of the antifungal drug luliconazole.[4][5] This highlights the importance of this class of compounds as building blocks in medicinal chemistry. The synthesis of luliconazole involves the stereoselective reduction of the corresponding ketone to the desired (R)-enantiomer of the alcohol.[5]
Caption: Role as a key intermediate in antifungal drug synthesis.
Friedel-Crafts Type Reactions
This compound can undergo reactions with aromatic compounds in the presence of a strong acid. For example, it reacts with chlorobenzene in the presence of oleum to produce 1,1-dichloro-2-(2-chloro-phenyl)-2-(4-chloro-phenyl)-ethane.[3]
Safety and Toxicological Profile
Specific toxicological data for 2,2-dichloro-1-(2-chlorophenyl)ethanol is not extensively available in public literature. However, based on its structure and data from related compounds, a cautious approach to handling is warranted. A supplier of this compound has assigned the "Danger" signal word, indicating significant potential hazards.
The toxicity of related chlorophenols and chloroethanols has been studied. 4-Chlorophenol has been shown to exhibit hepatotoxic effects in mice.[6] Chlorophenols, in general, can be environmental pollutants and may cause a range of adverse health effects, including histopathological alterations and genotoxicity.[7] 2-Chloroethanol is known to be highly toxic if inhaled, ingested, or in contact with skin.[8]
Given these precedents, it is reasonable to assume that 2,2-dichloro-1-(2-chlorophenyl)ethanol may be harmful and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
2,2-Dichloro-1-(2-chlorophenyl)ethanol is a versatile chemical intermediate with a range of potential applications, most notably in the synthesis of complex organic molecules and pharmaceuticals. Its synthesis can be achieved through standard organic transformations, and its reactivity is dictated by the presence of a secondary alcohol and a dichloromethyl group. While a comprehensive dataset on its properties and toxicity is not yet available, its structural similarity to key pharmaceutical intermediates underscores its importance in the field of drug discovery and development. Further research into the specific properties, reactivity, and biological activity of its individual enantiomers could unveil new opportunities for its application.
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Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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(PDF) Ways of Synthesizing Dichloro-[9][9]-Paracyclophane: A Review - ResearchGate. (2025, August). Retrieved February 6, 2026, from [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
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